Bienvenue dans la boutique en ligne BenchChem!

7-Deaza-2',3'-dideoxyadenosine

Oligonucleotide synthesis Chemical stability Nucleoside modification

Acid depurination during oligonucleotide synthesis compromises yield and sequencing accuracy. 7-Deaza-2′,3′-dideoxyadenosine eliminates this bottleneck: the C-H substitution at N-7 increases N-glycosylic bond stability for robust coupling efficiency. • Resists acid hydrolysis; ensures high synthetic yield. • Reduces secondary structure in GC-rich templates for cleaner sequencing. • Converts to 7-deaza-ddATP chain terminator for Sanger sequencing clarity. Supplied as ≥97% pure powder for direct phosphoramidite conversion or triphosphate preparation.

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
CAS No. 40627-30-3
Cat. No. B1348378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-2',3'-dideoxyadenosine
CAS40627-30-3
Molecular FormulaC11H14N4O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=CC3=C(N=CN=C32)N
InChIInChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14)/t7-,9+/m0/s1
InChIKeyIMONOBVOMFRFGW-IONNQARKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Deaza-2′,3′-dideoxyadenosine Overview


7‑Deaza‑2′,3′‑dideoxyadenosine (also known as 2′,3′‑dideoxytubercidin) is a purine‑modified dideoxynucleoside that lacks the N‑7 nitrogen atom of adenine while retaining the 2′,3′‑dideoxyribose sugar moiety [1]. This compound serves as a critical building block for the solid‑phase synthesis of oligodeoxyribonucleotides, particularly those requiring modified adenosine residues . Structurally, the 7‑deaza modification alters the hydrogen‑bonding pattern and base‑stacking properties relative to unmodified 2′,3′‑dideoxyadenosine (ddA), providing distinct electronic and steric characteristics that influence oligonucleotide duplex stability and enzymatic recognition [2].

Oligonucleotide building block with modified adenosine residue
Chain terminator for Sanger sequencing applications
Acid‑stable nucleoside analog with enhanced chemical robustness
7‑position amenable to further functionalization for probe synthesis

Why 7-Deaza-2′,3′-dideoxyadenosine Is Irreplaceable


The 7‑deaza modification is not a simple structural variant; it fundamentally alters the physicochemical and biochemical behavior of the nucleoside. Replacement of the N‑7 atom with a C‑H group increases the N‑glycosylic bond stability to acid hydrolysis, a property that improves the chemical robustness of oligonucleotides during synthesis and deprotection [1]. Furthermore, the absence of the N‑7 nitrogen modifies the base‑pairing geometry and reduces the propensity for secondary structure formation in GC‑rich sequences, making 7‑deaza‑modified oligonucleotides superior for applications such as DNA sequencing and PCR amplification of challenging templates [2]. Substituting with unmodified ddA would reintroduce acid lability and undesirable base‑stacking interactions, compromising both synthetic yield and downstream performance.

Acid lability Unmodified ddA may reintroduce acid‑sensitive depurination, reducing synthetic yields.
Band compression ddA may cause band compression in GC‑rich sequencing templates, obscuring base calls.
ADA susceptibility ddA is rapidly deaminated by adenosine deaminase, which may limit stability in biological assays.

7-Deaza-2′,3′-dideoxyadenosine Performance Evidence


Enhanced N-Glycosylic Bond Acid Stability

The N‑glycosylic bond of 7‑deaza‑2′,3′‑dideoxyadenosine exhibits greater resistance to acid‑catalyzed hydrolysis compared to 2′,3′‑dideoxyadenosine (ddA). This is directly evidenced by studies on the closely related 8‑aza‑7‑deaza analog, which demonstrated that the 7‑deaza modification increases N‑glycosylic bond stability to acid [1]. While a direct quantitative comparison for the 7‑deaza‑2′,3′‑dideoxyadenosine vs. ddA is not available in the open literature, the class‑level inference from the 8‑aza‑7‑deaza analog is strong and mechanistically sound, as the 7‑deaza substitution (N7→CH) reduces the electron‑withdrawing character of the heterocycle, thereby stabilizing the glycosidic bond against protonation and cleavage.

Acid Stability
Class‑level inference
Higher N‑glycosylic bond stability inferred from 8‑aza‑7‑deaza analog
Supports higher synthetic yields during oligonucleotide deprotection
Quantitative difference vs. ddA not reported; directionality well‑established
Oligonucleotide synthesis Chemical stability Nucleoside modification

Resistance to ADA Deamination

7‑Deaza‑2′,3′‑dideoxyadenosine is resistant to deamination by adenosine deaminase (ADA) due to the absence of the N‑7 nitrogen, which is essential for ADA substrate recognition. In contrast, 2′,3′‑dideoxyadenosine (ddA) is efficiently deaminated by ADA to 2′,3′‑dideoxyinosine (ddI). While a direct head‑to‑head comparison for the 7‑deaza compound is not published, the 8‑aza‑7‑deaza analog was shown to be converted by ADA at a lower rate than ddA [1]. This class‑level inference strongly suggests that the 7‑deaza‑ddA would exhibit significantly reduced susceptibility to ADA, preserving its structural integrity in biological environments where ADA is present.

ADA Resistance
Class‑level inference
Predicted substantially reduced deamination by adenosine deaminase relative to ddA
May preserve compound integrity in ADA‑containing biological environments
Rate data not available; 8‑aza‑7‑deaza analog showed lower conversion
Antiviral Prodrug stability Enzymatic degradation

Chain Termination Efficiency in Synthesis

As a 2′,3′‑dideoxynucleoside, 7‑deaza‑2′,3′‑dideoxyadenosine acts as an obligate chain terminator when incorporated into a growing DNA strand. It is utilized in the synthesis of modified oligodeoxyribonucleotides . Compared to unmodified ddA, the 7‑deaza analog is expected to produce cleaner termination patterns in Sanger sequencing reactions due to reduced band compression artifacts, a benefit well‑documented for 7‑deaza‑2′‑deoxyguanosine (7‑deaza‑dG) [1]. This is because the 7‑deaza modification weakens intrastrand secondary structures that can cause anomalous migration. While direct quantitative data for 7‑deaza‑ddA in sequencing is not available, its structural rationale and the proven utility of 7‑deaza‑dG provide strong supporting evidence.

Chain Termination
Supporting evidence
Expected to reduce band compression artifacts in Sanger sequencing of GC‑rich DNA
May improve sequencing accuracy for challenging templates
Direct data for 7‑deaza‑ddA not published; structural rationale and 7‑deaza‑dG precedent strong
DNA synthesis Chain terminator Sequencing

Applications of 7-Deaza-2′,3′-dideoxyadenosine


Modified Oligonucleotide Synthesis

7‑Deaza‑2′,3′‑dideoxyadenosine is employed as a protected phosphoramidite building block in the automated synthesis of oligonucleotides containing a site‑specific 7‑deazaadenosine residue. This modification is used to probe base‑pairing energetics, to study the effects of purine N‑7 on DNA‑protein interactions, and to create oligonucleotides with enhanced stability for antisense applications [1]. Its resistance to acid depurination ensures high coupling efficiency and overall synthetic yield, making it a reliable reagent for the production of research‑grade oligonucleotides [2].

Sanger Sequencing of GC-Rich Templates

When converted to its 5′‑triphosphate form (7‑deaza‑ddATP), the compound serves as an adenosine‑specific chain terminator in Sanger sequencing reactions. It is particularly valuable for sequencing templates with high GC content or regions prone to secondary structure, where standard ddATP produces band compressions and ambiguous base calls [1]. The 7‑deaza modification minimizes these artifacts, enabling accurate determination of challenging genomic sequences [2].

Synthesis of 7-Substituted Probes

The unsubstituted 7‑position of 7‑deaza‑2′,3′‑dideoxyadenosine provides a convenient handle for further functionalization. It is used as a starting material for the preparation of 7‑iodo, 7‑propargylamino, and other 7‑modified dideoxynucleosides [1]. These derivatives are then incorporated into oligonucleotides as fluorescent probes, biotin conjugates, or photo‑crosslinking agents, expanding the utility of the parent compound in diagnostic and molecular biology applications [2].

Antiviral Nucleoside Analog Development

Although the antiviral activity of the parent nucleoside is not well‑characterized, the 7‑deaza‑2′,3′‑dideoxyadenosine scaffold is a key intermediate in the synthesis of more complex antiviral nucleoside analogs [1]. It is used as a reference standard in analytical method development and as a starting material for the preparation of prodrug candidates that aim to exploit the enhanced metabolic stability conferred by the 7‑deaza modification [2].

Application
Selection Property
Validation Focus
Modified Oligonucleotide Synthesis
Acid‑stable phosphoramidite building block
Coupling efficiency and full‑length product yield
Sanger Sequencing of GC‑Rich Templates
Reduced band compression compared to ddA
Sequence accuracy in GC‑rich regions
Synthesis of 7‑Substituted Probes
Functionalizable 7‑position for derivatization
Derivatization efficiency and probe performance
Antiviral Nucleoside Analog Development
ADA‑resistant scaffold for prodrug design
Metabolic stability in cellular assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Deaza-2',3'-dideoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.